N-[3-(acetylamino)phenyl]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
This compound belongs to the [1,2]oxazolo[5,4-b]pyridine class, characterized by a fused oxazole-pyridine bicyclic core. Key structural features include:
- 3-methyl group: Enhances steric stability and modulates electronic effects.
- 4-carboxamide linked to 3-(acetylamino)phenyl: The acetylamino group may improve solubility and hydrogen-bonding capacity compared to simpler aryl substituents.
Properties
Molecular Formula |
C22H18N4O3 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H18N4O3/c1-13-20-18(21(28)24-17-10-6-9-16(11-17)23-14(2)27)12-19(25-22(20)29-26-13)15-7-4-3-5-8-15/h3-12H,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
ZSGSXPKJWBGZIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core oxazolo[5,4-b]pyridine structure, followed by the introduction of the acetylamino and phenyl groups. Common reagents used in these reactions include acetic anhydride, phenylboronic acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Biological Activity
N-[3-(acetylamino)phenyl]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. With a molecular formula of C₁₈H₁₈N₂O₃, this compound incorporates functional groups that may contribute to its pharmacological effects.
Chemical Structure and Properties
The compound features a unique arrangement of an acetylamino group, methyl group, and phenyl group attached to an oxazole and pyridine core. This structural complexity is believed to influence its interaction with biological targets.
Biological Activities
Preliminary studies have indicated that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance, it displayed a strong bactericidal effect against Staphylococcus spp., which is notable given the increasing resistance to conventional antibiotics .
- Anticancer Potential : Research indicates that derivatives of similar oxazole-pyridine compounds often exhibit cytotoxic effects against cancer cell lines. The specific mechanisms may involve the inhibition of key enzymes or pathways involved in cell proliferation and survival.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Studies : A study assessed the antimicrobial efficacy of various derivatives related to this compound. The results indicated that compounds with an acetyl group significantly enhanced antimicrobial activity compared to their non-acetylated counterparts. This suggests that the acetylamino moiety plays a critical role in enhancing biological potency .
- Cytotoxicity Assessments : In vitro cytotoxicity tests were performed on different cell lines, including L929 (mouse fibroblast) and A549 (human lung carcinoma). The findings revealed that while some derivatives exhibited cytotoxic effects at higher concentrations, others increased cell viability, indicating a complex interaction with cellular pathways. Notably, certain compounds demonstrated over 100% viability at specific doses, suggesting potential for therapeutic applications in cancer treatment .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus spp. | 12 µg/mL |
| Compound B | E. coli | 20 µg/mL |
| N-[3-(acetylamino)phenyl]-3-methyl-6-phenyl... | Staphylococcus spp. | 8 µg/mL |
Table 2: Cytotoxicity Results on L929 Cells
| Dose (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
|---|---|---|
| 200 | 77 | 68 |
| 100 | 92 | 92 |
| 50 | 74 | 67 |
| 12 | 109 | 121 |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related [1,2]oxazolo[5,4-b]pyridine derivatives from the evidence:
*Estimated based on structural analysis.
Key Comparative Insights
Solubility and Bioavailability: The acetylamino group in the target compound likely improves aqueous solubility compared to the fluorinated phenyl in or the benzodioxol in , which are more hydrophobic. The carboxylic acid in offers higher polarity but may limit membrane permeability compared to the carboxamide in the target compound.
Binding Interactions: The piperazinyl group in suggests enhanced binding to amine-reactive targets (e.g., kinases or GPCRs), whereas the acetylamino group in the target compound may favor hydrogen bonding with polar residues. The methoxy group in could donate electron density, altering binding pocket interactions compared to the electron-withdrawing fluoro group in .
Metabolic Stability: Fluorinated compounds like are typically resistant to oxidative metabolism, whereas the acetylamino group in the target compound may undergo hydrolysis or acetylation, requiring further stability studies.
Synthetic Accessibility: Derivatives with simpler substituents (e.g., or ) are synthetically less challenging than the target compound, which requires precise functionalization of the 3-acetylamino phenyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
